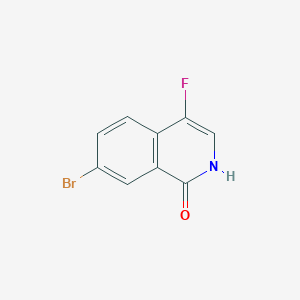
3-(3,5-dichlorophenyl)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-Dichlorophenyl)pentanoic acid (DCPA) is an organic compound that is commonly used as an intermediate in the synthesis of a variety of organic compounds. DCPA is a key building block for the synthesis of drugs, pesticides, and other chemicals. DCPA is also used in many laboratory experiments and has a wide range of applications in the scientific research field.
Mecanismo De Acción
3-(3,5-dichlorophenyl)pentanoic acid is an organic acid that is used in the synthesis of a variety of organic compounds. The mechanism of action of 3-(3,5-dichlorophenyl)pentanoic acid is not well understood, but it is thought to act as a proton donor in the synthesis of organic compounds. 3-(3,5-dichlorophenyl)pentanoic acid is believed to act as a catalyst in the synthesis of drugs and other compounds, as well as in the synthesis of polymers.
Biochemical and Physiological Effects
3-(3,5-dichlorophenyl)pentanoic acid is not known to have any direct biochemical or physiological effects. However, it is used as an intermediate in the synthesis of drugs, pesticides, and other chemicals, and these compounds may have direct biochemical or physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-(3,5-dichlorophenyl)pentanoic acid in laboratory experiments is its availability. 3-(3,5-dichlorophenyl)pentanoic acid is a relatively inexpensive and readily available organic compound, which makes it an ideal starting material for the synthesis of a variety of organic compounds. Additionally, 3-(3,5-dichlorophenyl)pentanoic acid is a non-toxic compound, which makes it safe for use in laboratory experiments.
However, there are some limitations to using 3-(3,5-dichlorophenyl)pentanoic acid in laboratory experiments. 3-(3,5-dichlorophenyl)pentanoic acid is a relatively unstable compound and is prone to hydrolysis, which can lead to the formation of unwanted by-products. Additionally, the reaction of 3-(3,5-dichlorophenyl)pentanoic acid with aldehydes can be slow and difficult to control, and the reaction can be difficult to scale up for large-scale synthesis.
Direcciones Futuras
There are a number of potential future directions for the use of 3-(3,5-dichlorophenyl)pentanoic acid in scientific research. One potential direction is the development of new and improved synthetic methods for the synthesis of drugs and other compounds. Additionally, 3-(3,5-dichlorophenyl)pentanoic acid could be used in the synthesis of polymeric materials, such as polyurethanes and polyesters. Finally, 3-(3,5-dichlorophenyl)pentanoic acid could be used as a catalyst for the synthesis of polymeric materials, such as polyurethanes and polyesters.
Métodos De Síntesis
3-(3,5-dichlorophenyl)pentanoic acid is synthesized through a two-step process in which an alkylation reaction is followed by a reaction with an aldehyde. In the first step, 3-chloropentane-1-ol is reacted with 3,5-dichlorophenylmagnesium bromide to form 3-(3,5-dichlorophenyl)pentanol. This is followed by a reaction with formaldehyde to form 3-(3,5-dichlorophenyl)pentanoic acid.
Aplicaciones Científicas De Investigación
3-(3,5-dichlorophenyl)pentanoic acid is used in a wide range of scientific research applications. It is used as a starting material for the synthesis of drugs and other compounds, as a reagent for the synthesis of polymers, and as a catalyst for the synthesis of polymers. 3-(3,5-dichlorophenyl)pentanoic acid is also used in the synthesis of drugs, pesticides, and other chemicals, as well as in the synthesis of polymers. Additionally, 3-(3,5-dichlorophenyl)pentanoic acid has been used in the synthesis of polymeric materials, such as polyurethanes and polyesters.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(3,5-dichlorophenyl)pentanoic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "3,5-dichlorophenol", "1-pentanone", "sodium hydroxide", "sodium hypochlorite", "sulfuric acid", "sodium bicarbonate", "magnesium sulfate", "ethyl acetate", "water" ], "Reaction": [ "Step 1: 3,5-dichlorophenol is reacted with sodium hydroxide and 1-pentanone in the presence of sulfuric acid to form 3-(3,5-dichlorophenyl)pentan-2-one.", "Step 2: The intermediate product from step 1 is then oxidized with sodium hypochlorite to form 3-(3,5-dichlorophenyl)pentanoic acid.", "Step 3: The crude product is then purified by extraction with ethyl acetate and washing with sodium bicarbonate and water. The organic layer is dried over magnesium sulfate and the solvent is removed under reduced pressure to yield the final product." ] } | |
Número CAS |
1554512-20-7 |
Nombre del producto |
3-(3,5-dichlorophenyl)pentanoic acid |
Fórmula molecular |
C11H12Cl2O2 |
Peso molecular |
247.1 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



